(E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one features a unique hybrid structure combining three pharmacologically relevant motifs:
- A 1,3,4-thiadiazole ring substituted with a 2-fluorophenyl group.
- A piperidine moiety linked to the thiadiazole.
- An α,β-unsaturated ketone (enone) bridge connecting the piperidine to a furan-2-yl group.
Properties
IUPAC Name |
(E)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-17-8-2-1-7-16(17)20-23-22-19(27-20)14-5-3-11-24(13-14)18(25)10-9-15-6-4-12-26-15/h1-2,4,6-10,12,14H,3,5,11,13H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMXVLUKIJVTBF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.
Overview of Thiadiazole and Furan Derivatives
Thiadiazole derivatives are known for their diverse pharmacological profiles, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The incorporation of furan moieties enhances these properties due to their ability to interact with various biological targets. The specific compound under discussion combines both the thiadiazole and furan structures, suggesting a synergistic effect that may enhance its biological activity.
In Vitro Studies
A series of studies have evaluated the anticancer activity of thiadiazole-based compounds. For instance, compounds featuring a 1,3,4-thiadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
The compound exhibited an IC50 value of 2.32 µg/mL , indicating potent activity comparable to established chemotherapeutic agents like doxorubicin.
The mechanisms underlying the anticancer effects of thiadiazole derivatives often involve the inhibition of key molecular targets such as:
- Dihydrofolate Reductase (DHFR) : Several studies have indicated that thiadiazole derivatives can inhibit DHFR, leading to reduced nucleotide synthesis and ultimately hindering cancer cell proliferation .
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds have shown potential in targeting VEGFR pathways, which are crucial for tumor angiogenesis .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities.
The presence of the furan ring has been linked to enhanced lipophilicity and membrane permeability, which may contribute to increased antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazole derivatives has revealed that modifications to the piperidine and furan moieties can significantly influence biological activity. For example:
- Substituent Variations : The introduction of electron-withdrawing groups at specific positions on the thiadiazole ring has been shown to enhance anticancer potency.
- Ring Modifications : Alterations in the furan structure can lead to improved interaction with biological targets, thereby increasing cytotoxicity against cancer cells .
Case Studies
A notable case study involved a series of synthesized thiadiazole derivatives tested against multiple cancer cell lines. The findings indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity compared to their unsubstituted counterparts.
Summary of Findings
The following table summarizes key findings from various studies on related compounds:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (E)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have shown promising results in inhibiting cancer cell proliferation.
Case Study : A related thiadiazole compound demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of exposure. The mechanism of action involved:
- Induction of apoptosis in cancer cells
- Activation of caspase pathways
- Modulation of p53 protein expression .
Antimicrobial Activity
Compounds with thiadiazole structures also exhibit antimicrobial properties. Research indicates that these compounds can be effective against various bacterial strains and fungi.
Case Study : A study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide derivatives showed notable antibacterial activity against several strains, highlighting the potential of thiadiazole derivatives in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : This can be achieved by reacting 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions.
- Piperidine Ring Formation : Introduced through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final step involves coupling the thiadiazole and piperidine intermediates with furan-containing compounds using coupling reagents like EDCI in the presence of bases such as triethylamine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
Heterocyclic Core Modifications
- Thiadiazole vs. Triazole/Triazine : The target compound’s 1,3,4-thiadiazole ring (electron-deficient) contrasts with triazole-based analogs (e.g., ). Thiadiazoles enhance metabolic stability and π-π stacking, whereas triazoles improve metal-binding capacity .
- Piperidine vs.
Substituent Positioning and Electronic Effects
- Fluorophenyl Orientation : The target’s 2-fluorophenyl group (meta to thiadiazole) may induce steric hindrance compared to the 4-fluorophenyl analog in . Ortho-substitution often reduces rotational freedom, altering receptor binding .
- Chlorophenyl vs.
Enone-Furan Bridge
- The α,β-unsaturated ketone in the target compound is conserved across analogs (e.g., ). This moiety enables Michael addition reactions or hydrogen bonding, critical for bioactivity.
- Furan-2-yl in the target and contributes to planar aromatic stacking but may reduce solubility compared to alkylated furans (e.g., 5-methylfuran in ).
Physicochemical and Spectroscopic Data
Table 2: Comparative Spectroscopic Profiles
- The target’s thiadiazole and enone groups would likely show IR bands near 1630–1670 cm⁻¹ (C=O/C=N stretch) and $^{13}$C-NMR signals at ~165 ppm (C=O) and ~150 ppm (thiadiazole C), consistent with .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
Answer: The compound features a thiadiazole ring , piperidine moiety , and aromatic substituents (2-fluorophenyl and furan groups). These structural elements synergistically contribute to its pharmacological profile:
- Thiadiazole ring : Enhances metabolic stability and membrane permeability, critical for cellular uptake .
- Piperidine moiety : Facilitates interactions with enzyme active sites (e.g., via hydrogen bonding or hydrophobic interactions) .
- Aromatic substituents : The 2-fluorophenyl group increases lipophilicity, while the furan ring modulates electron distribution, influencing binding affinity to targets like kinases or receptors .
Q. Structural Analysis Table
| Feature | Role in Bioactivity | Supporting Evidence |
|---|---|---|
| Thiadiazole ring | Antimicrobial/anticancer activity | |
| Piperidine | Target enzyme interaction | |
| 2-Fluorophenyl group | Enhanced lipophilicity | |
| Furan substituent | Electronic modulation |
Q. What synthetic strategies are employed to synthesize this compound?
Answer: The synthesis involves multi-step organic reactions , optimized for yield and purity:
Thiadiazole core formation : Reacting 2-fluorobenzonitrile with thiosemicarbazide under reflux in ethanol to form the 1,3,4-thiadiazole intermediate .
Piperidine coupling : Introducing the piperidine moiety via nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP as catalysts) .
Enone formation : A Claisen-Schmidt condensation between a ketone and aldehyde (e.g., furfural) under basic conditions to form the α,β-unsaturated ketone (prop-2-en-1-one) .
Q. Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thiadiazole formation | Ethanol, reflux, 12–24 hours | Use anhydrous solvents |
| Piperidine coupling | DCC/DMAP, room temperature | Monitor reaction via TLC |
| Enone synthesis | NaOH/EtOH, 60°C | Control pH to avoid side reactions |
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Predict binding modes with targets (e.g., EGFR kinase) using software like AutoDock Vina. Validate with crystallographic data from related thiadiazole derivatives .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
Case Study : A 2025 study combined docking and MD to show that the thiadiazole ring interacts with ATP-binding pockets in kinases, while the furan group stabilizes π-π stacking .
Q. How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds .
- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., replacing furan with thiophene) to isolate contributing groups .
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., solvent polarity effects) .
Example : A 2024 study found that the compound’s IC50 against Staphylococcus aureus varied by >50% due to differences in broth microdilution protocols .
Q. What advanced techniques optimize the compound’s synthetic yield and scalability?
Answer:
- Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility (e.g., 85% yield in 2 hours vs. 65% in batch) .
- Microwave-assisted synthesis : Accelerate enone formation (30 minutes vs. 6 hours under conventional heating) .
- Automated purification : Use flash chromatography systems (e.g., Biotage Isolera) with gradient elution for high-purity intermediates .
Q. Scalability Data
| Method | Scale | Yield | Purity |
|---|---|---|---|
| Batch synthesis | 10 g | 68% | 95% |
| Flow chemistry | 100 g | 82% | 98% |
Q. How do dihedral angles between aromatic rings affect target binding?
Answer: Dihedral angles (e.g., between thiadiazole and piperidine rings) determine conformational flexibility and complementarity to target binding pockets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
